N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide
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Overview
Description
N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide is an organic compound with the molecular formula C12H15NO3 This compound is characterized by the presence of a methoxy group and a methoxymethyl group attached to a phenyl ring, along with a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide typically involves the reaction of 4-methoxy-3-(methoxymethyl)phenol with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The prop-2-enamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-(methoxymethyl)benzoic acid.
Reduction: Formation of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(methoxymethyl)phenol: A precursor in the synthesis of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide.
N-[4-Methoxyphenyl]prop-2-enamide: Lacks the methoxymethyl group, making it less versatile in certain reactions.
N-[3-(Methoxymethyl)phenyl]prop-2-enamide: The position of the methoxymethyl group affects its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both methoxy and methoxymethyl groups on the phenyl ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
N-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-12(14)13-10-5-6-11(16-3)9(7-10)8-15-2/h4-7H,1,8H2,2-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLAKJTXIYIBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)NC(=O)C=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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